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Compound of Interest

Compound Name: 4,6-Diaminopyrimidine

Cat. No.: B116622 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of various 4,6-diaminopyrimidine derivatives.

This class of compounds has garnered significant interest for its potential as potent inhibitors of

key cellular targets implicated in a range of diseases, from cancer to inflammatory conditions.

This guide summarizes quantitative data from experimental studies, details the methodologies

of key assays, and visualizes relevant signaling pathways to offer a comprehensive overview of

the therapeutic potential of 4,6-diaminopyrimidine derivatives. The information presented is

intended to support further research and development in this promising area of medicinal

chemistry.

Kinase Inhibitory Activity
4,6-Diaminopyrimidine derivatives have demonstrated notable inhibitory activity against

several classes of kinases, which are crucial regulators of cellular processes. Dysregulation of

kinase activity is a hallmark of many diseases, particularly cancer.

Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell

adhesion, proliferation, migration, and survival. Its overexpression is associated with the

progression and metastasis of various tumors.
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A series of 2,4-diaminopyrimidine derivatives were designed and synthesized as FAK inhibitors.

Compound A12, in particular, showed potent anticancer activity against A549 and MDA-MB-

231 cell lines, with IC50 values of 130 nM and 94 nM, respectively[1]. The structure-activity

relationship (SAR) studies of these compounds often focus on substitutions at the C2 and C4

positions of the pyrimidine ring.

Compound ID Target IC50 (nM) Cell Line Reference

A12 FAK - A549 [1]

94 MDA-MB-231 [1]

TAE-226 FAK - - [1]

Janus Kinase (JAK) Inhibition
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that transduce

cytokine-mediated signals via the JAK-STAT pathway. Inhibitors of JAKs are of significant

interest for the treatment of autoimmune diseases and cancers.

Pyrimidine-4,6-diamine derivatives have been optimized as selective JAK3 inhibitors. For

instance, compound 11e exhibited excellent JAK3 inhibitory activity with an IC50 of 2.1 nM and

demonstrated high selectivity over other JAK family members[2]. This selectivity is crucial for

minimizing off-target effects.

Compound ID Target IC50 (nM) Reference

11e JAK3 2.1 [2]

Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when

dysregulated, can lead to uncontrolled cell growth and is a key target in non-small cell lung

cancer.

4,6-diaminopyrimidine derivatives have been developed as potent EGFR inhibitors. One

study reported a non-covalently bound reversible inhibitor, compound A12, with an IC50 value
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of 4.0 nM against EGFR L858R/T790M, showing more than 42-fold selectivity for the mutant

over wild-type EGFR[3]. Another series of aminopyrimidine derivatives also showed promising

EGFR inhibitory activity[3].

Compound ID Target IC50 (nM)
Selectivity (WT
vs. Mutant)

Reference

A12
EGFR

L858R/T790M
4.0 >42-fold [3]

EGFR WT 170.0 [3]

Troponin I-Interacting Kinase (TNNI3K) Inhibition
TNNI3K is a cardiac-specific kinase, and its inhibition is being explored as a potential

therapeutic strategy for heart failure. A novel series of 4,6-diaminopyrimidine inhibitors of

TNNI3K have been developed, with optimized compounds like GSK854 showing high potency

and selectivity[4].

Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors, and its

inhibition can halt cell proliferation. This makes it an attractive target for antimicrobial and

anticancer agents. The phenylpyrimidine derivative pyrimethamine and its analogs are known

inhibitors of DHFR[5]. The diaminopyrimidine moiety is crucial for binding to the active site of

the enzyme[5].

Signaling Pathways and Experimental Workflows
To understand the mechanism of action of 4,6-diaminopyrimidine derivatives, it is essential to

visualize the cellular pathways they modulate and the experimental procedures used to assess

their activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b116622#comparing-biological-
activity-of-4-6-diaminopyrimidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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